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Introduction and Mechanism of Action

Veliparib is a potent and selective oral inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP-1
and PARP-2. PARP enzymes play a critical role in the repair of single-strand DNA breaks via the base
excision repair pathway. Inhibition of PARP leads to the accumulation of single-strand breaks, which can
progress to double-strand breaks during DNA replication. In cells with pre-existing homologous
recombination repair (HRR) deficiencies, such as those with BRCA1 or BRCA2 mutations, the loss of
both major DNA repair pathways results in synthetic lethality and cell death. The following diagram

illustrates this core mechanism and the context of its clinical application in the VELIA trial.
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VELIA Trial Regimen
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The VELIA/GOG-3005 trial (NCT02470585) evaluated a novel regimen where veliparib was administered
concomitantly with first-line platinum-based chemotherapy (induction) and continued as maintenance
monotherapy. This approach aims to maximize the cytotoxic effect during chemotherapy and provide

sustained suppression of DNA repair in residual cancer cells during the maintenance phase [1] [2].
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Key Clinical Trial Efficacy Data

The efficacy of veliparib was evaluated in a phase 3, randomized, placebo-controlled trial involving 1,140
women with previously untreated stage III-IV high-grade serous ovarian carcinoma [3] [1]. Patients were
randomized into three arms to evaluate the contribution of veliparib during both the combination and

maintenance phases.

Table 1: Progression-Free Survival (PFS) in the VELIA Trial (Primary Endpoint) [1] [2]

. Control Arm

Veliparib-Throughout Arm . Hazard P-

Study Cohort . (Median PFS, .
(Median PFS, months) Ratio (HR) value
months)

Intention-to-Treat 23.5 17.3 0.68 <
(ITT) 0.001
BRCA-mutation 34.7 22.0 0.44 <
cohort 0.001
HRD cohort 31.9 20.5 0.57 <
(includes BRCA- 0.001
mut)

Table 2: Final Overall Survival (OS) in the VELIA Trial (Secondary Endpoint) [3] [2]

Treatment Arm Median OS (months) 95% Confidence Interval
Veliparib-Throughout 59.2 (52.1, 68.2)
Veliparib-Combination-Only 58.0 (50.6, 64.1)
Control (Placebo-Throughout) 57.8 (52.3, 63.8)

The final analysis demonstrated that despite a significant improvement in PFS, particularly in the BRCA-

mutation and HRD cohorts, the addition of veliparib did not lead to a statistically significant improvement
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in overall survival (OS) compared to chemotherapy alone [3] [2]. The regimen was, however, effective in

prolonging the chemotherapy-free interval (CFI) and time to subsequent therapies [4].

Safety and Tolerability Profile

The safety profile of veliparib is characterized by manageable hematologic toxicities, which is a common

challenge when combining PARP inhibitors with DNA-damaging chemotherapy.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Veliparib in Combination
Therapy [1]

characteristic with Veliparib
Adverse Event o Notes
Combination

Anemia Increased Most frequent hematologic toxicity

Thrombocytopenia Increased Required monitoring and dose
management

Nausea Increased Common with PARP inhibitors

Fatigue Increased Common with PARP inhibitors

Disease-Related No significant additional burden Based on patient-reported outcomes

Symptoms (NFOSI-18) [3]

Analysis of patient-reported outcomes (PROs) using the Disease Related Symptom score (from the
NFOSI-18 instrument) indicated that the addition of veliparib to chemotherapy and its use as maintenance

did not significantly increase the symptom-related burden for patients overall [3] [2].

Detailed Experimental Protocol

This section outlines the core methodology of the VELIA trial, providing a reference protocol for clinical

researchers.
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Patient Selection Criteria

Inclusion Criteria:

¢ Diagnosis: Women aged =18 years with an initial diagnosis of stage Ill or IV high-grade serous
ovarian, fallopian tube, or primary peritoneal carcinoma [1].

e Biomarker Testing: Submission of blood and tumor tissue samples for central assessment of
germline and somatic BRCA status and homologous recombination deficiency (HRD) status
using the Myriad myChoice CDx assay was required. The HRD-positive status was defined as a
genomic instability score (GIS) = 33 [1].

¢ Treatment Plan: Candidates for primary cytoreductive surgery or neoadjuvant chemotherapy
followed by interval cytoreductive surgery [1] [2].

¢ Performance Status: Adequate bone marrow, renal, and hepatic function.

Stratification Factors: Randomization was stratified by:

e Timing of surgery and residual disease status.
e Paclitaxel schedule (every 3 weeks vs. weekly).
¢ Disease stage (lll vs. IV).

e Geographic region.

e Germline BRCA status [1].

Treatment Regimen and Dosing

The trial design comprised induction chemotherapy followed by maintenance therapy, with a total planned
treatment duration of 36 cycles (each cycle is 21 days). The following workflow details the treatment phases

and dosing for the 'veliparib-throughout' arm.
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Control and Combination-Only Arms:

e Control Arm: Received chemotherapy + matching placebo followed by placebo maintenance.
e Veliparib-Combination-Only Arm: Received chemotherapy + veliparib followed by placebo
maintenance [1].

Assessment Methods and Endpoints

Primary Endpoint:

¢ Progression-Free Survival (PFS): Defined as the time from randomization to the first occurrence of
disease progression as assessed by the investigator according to Response Evaluation Criteria in
Solid Tumors (RECIST) v1.1, or death from any cause. Assessments were performed at baseline and
at protocol-defined intervals until imaging-based progression [1].

Secondary Endpoints:

e Overall Survival (OS): Defined as the time from randomization to death from any cause [3] [2].

¢ Patient-Reported Outcomes (PROs): Assessed using the Disease Related Symptom (DRS)
score, a subset of the National Comprehensive Cancer Network Functional Assessment of Cancer
Therapy Ovarian Symptom Index-18 (NFOSI-18). This instrument evaluates nine disease or
treatment-related symptoms, with scores ranging from 0 (worst) to 36 (best). A difference of 3 points
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was considered clinically meaningful. Questionnaires were administered at protocol-defined intervals
until disease progression or for up to 2 years [3] [1].

o Safety: Adverse events were monitored throughout the treatment period and graded according to the
National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version
4.03 [1].

Discussion and Research Context

The VELIA trial established that the veliparib-throughout regimen significantly improves PFS, with the
most pronounced benefit observed in patients with BRCA mutations (HR 0.44) and those with HRD-
positive tumors (HR 0.57) [1] [2]. However, the absence of a corresponding overall survival benefit
highlights a critical consideration for clinical researchers and underscores the complexity of cancer biology

and treatment sequencing.

This outcome may be influenced by effective subsequent therapies received by patients after disease
progression, which can confound the measurement of OS [2]. Furthermore, a meta-analysis of PARP
inhibitor maintenance therapies confirms a class-wide significant improvement in PFS and a more modest

but statistically significant improvement in OS (HR: 0.68) when data from multiple trials are pooled [4].

Within the landscape of ovarian cancer treatment, the VELIA regimen is distinct for its concomitant use of
veliparib with chemotherapy, whereas other approved PARP inhibitors are typically used only in the
maintenance phase following chemotherapy. While the VELIA regimen represents a viable therapeutic
strategy, the findings reinforce the established principle that the greatest benefit from PARP inhibition is

derived in tumors with underlying homologous recombination deficiency [3] [1] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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